2-(3,4,5-Trifluorophenyl)-2-propanol
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Overview
Description
2-(3,4,5-Trifluorophenyl)-2-propanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)-2-propanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with acetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-(3,4,5-Trifluorophenyl)-2-propanone.
Reduction: 2-(3,4,5-Trifluorophenyl)propane.
Substitution: Various substituted trifluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)-2-propanol
- 2-(3,5-Difluorophenyl)-2-propanol
- 2-(3,4,5-Trifluorophenyl)ethanol
Uniqueness
2-(3,4,5-Trifluorophenyl)-2-propanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This trifluorination enhances its stability and lipophilicity, making it more effective in various applications .
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-9(2,13)5-3-6(10)8(12)7(11)4-5/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJLVNFJYODKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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